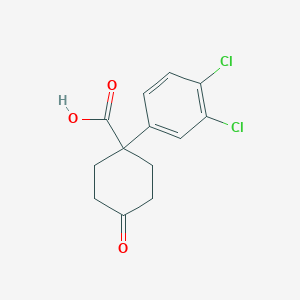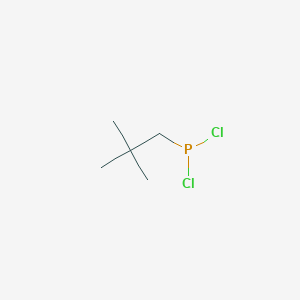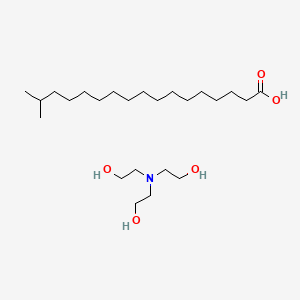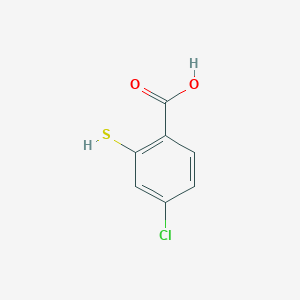
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
Descripción general
Descripción
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with cyclohexanone, followed by oxidation and carboxylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including the use of catalysts such as aluminum chloride for the Friedel-Crafts acylation and oxidizing agents like potassium permanganate for the oxidation step.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., aluminum chloride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanones, alcohols, and various aromatic derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichlorophenylacetic acid share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness: The presence of both the 3,4-dichlorophenyl group and the cyclohexanone moiety in this compound imparts unique chemical properties, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDIMKGSZUQUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607358 | |
| Record name | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773101-05-6 | |
| Record name | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B1628959.png)

![2-[N-butyl-4-[(2,4-dinitrophenyl)diazenyl]anilino]ethanol](/img/structure/B1628964.png)






![Dimethyl[3-(oleoylamino)propyl]ammonium propionate](/img/structure/B1628976.png)
